Diethyl 2-cyano-3-oxosuccinate

Overview

Description

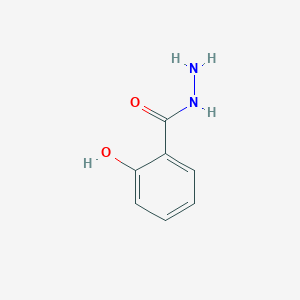

Diethyl 2-cyano-3-oxosuccinate is a chemical compound that is related to the family of cyano- and oxo-substituted succinates. While the provided papers do not directly discuss diethyl 2-cyano-3-oxosuccinate, they do provide insights into similar compounds and their chemical behavior, which can be informative for understanding the properties and reactions of diethyl 2-cyano-3-oxosuccinate.

Synthesis Analysis

The synthesis of related compounds, such as diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, involves regioselective preparation through acidic hydrolysis followed by coupling reactions with aldehydes . Another related compound, diethyl 2, 3-dicyano-2, 3-diphenylsuccinate, is prepared through oxidative coupling using a copper system . These methods suggest that the synthesis of diethyl 2-cyano-3-oxosuccinate could potentially involve similar strategies, such as regioselective preparation and coupling reactions.

Molecular Structure Analysis

The molecular structure of diethyl 2-cyano-3-oxosuccinate can be inferred from the structural analysis of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate, which exhibits a significant lengthening of the central carbon-carbon bond and steric hindrance between substituent groups . This information can be used to predict the molecular geometry and electronic structure of diethyl 2-cyano-3-oxosuccinate, which may also exhibit similar structural characteristics.

Chemical Reactions Analysis

The chemical reactions of related compounds provide insights into the reactivity of diethyl 2-cyano-3-oxosuccinate. For instance, diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates undergo acidic hydrolysis and coupling reactions , while diethyl acetylsuccinate reacts with hydrogen sulfide to yield a mixture of products through intramolecular cyclization . These reactions indicate that diethyl 2-cyano-3-oxosuccinate may also participate in similar intramolecular reactions and coupling processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-cyano-3-oxosuccinate can be extrapolated from the properties of structurally related compounds. For example, the crystalline nature of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate suggests that diethyl 2-cyano-3-oxosuccinate may also crystallize under certain conditions. The reactivity of these compounds towards cyclization and coupling reactions provides a basis for predicting the reactivity of diethyl 2-cyano-3-oxosuccinate in various chemical environments.

Scientific Research Applications

Summary of the Application

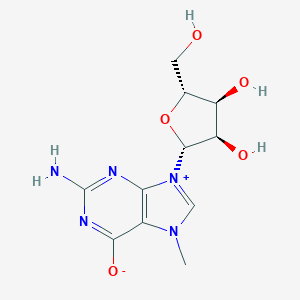

Diethyl 2-cyano-3-oxosuccinate has been synthesized for the purpose of filling in the gaps in experimental data about this compound . The researchers aimed to convert it into different N- and O-containing heterocycles .

Methods of Application or Experimental Procedures

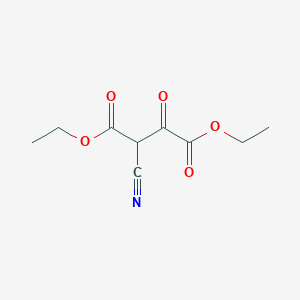

The compound was obtained via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .

Results or Outcomes

The compound was characterized using a full range of spectroscopic methods, including UV, IR, 1H, and 13C NMR spectra . In solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . The X-ray structures determined for all simple 2-oxosuccinates showed only the enol form packed as hydrogen-bonded dimer stacks .

Synthesis of Heterocycles

Specific Scientific Field

This research also falls under the field of Organic Chemistry , specifically focusing on the synthesis of heterocycles .

Summary of the Application

Diethyl 2-cyano-3-oxosuccinate has been used as a starting material for the synthesis of different N- and O-containing heterocycles .

Methods of Application or Experimental Procedures

The synthesis of these heterocycles involves the reaction of Diethyl 2-cyano-3-oxosuccinate with various reagents under specific conditions . Unfortunately, the exact experimental procedures and technical details are not provided in the source .

Results or Outcomes

The successful synthesis of these heterocycles demonstrates the utility of Diethyl 2-cyano-3-oxosuccinate as a versatile starting material in organic synthesis .

Safety And Hazards

properties

IUPAC Name |

diethyl 2-cyano-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSVKFGREWPODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303213 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-cyano-3-oxosuccinate | |

CAS RN |

134541-15-4 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.